molecular formula C19H20N2O2 B5249534 1-Cyclohexyl-3-dibenzofuran-3-ylurea

1-Cyclohexyl-3-dibenzofuran-3-ylurea

Cat. No.: B5249534
M. Wt: 308.4 g/mol
InChI Key: UAJPVHNXPOUXLK-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-dibenzofuran-3-ylurea is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-Cyclohexyl-3-dibenzofuran-3-ylurea typically involves the reaction of cyclohexyl isocyanate with dibenzofuran-3-ylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as microwave-assisted synthesis to enhance yield and reduce reaction time .

Chemical Reactions Analysis

1-Cyclohexyl-3-dibenzofuran-3-ylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring, using reagents like halogens or alkylating agents.

Common conditions for these reactions include controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Cyclohexyl-3-dibenzofuran-3-ylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-dibenzofuran-3-ylurea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Cyclohexyl-3-dibenzofuran-3-ylurea can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity compared to other benzofuran derivatives .

Properties

IUPAC Name

1-cyclohexyl-3-dibenzofuran-3-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c22-19(20-13-6-2-1-3-7-13)21-14-10-11-16-15-8-4-5-9-17(15)23-18(16)12-14/h4-5,8-13H,1-3,6-7H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJPVHNXPOUXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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